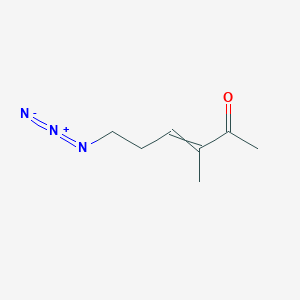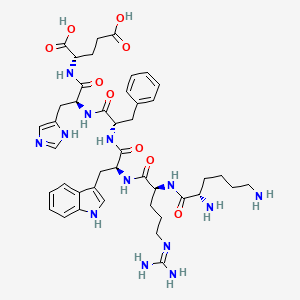![molecular formula C36H42N2 B14206826 1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- CAS No. 794458-05-2](/img/structure/B14206826.png)
1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- is a complex organic compound with the molecular formula C₃₆H₄₂N₂. It is known for its unique structure, which includes two acenaphthylene units connected by a diamine bridge, each substituted with two 2,6-bis(1-methylethyl)phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of acenaphthylene with an appropriate diamine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where acenaphthylene is reacted with N,N’-bis(2,6-diisopropylphenyl)amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted acenaphthylene compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
作用機序
The mechanism of action of 1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
1,2-Acenaphthylenediamine, N,N’-bis(2,6-diisopropylphenyl): Similar structure but with different substituents.
1,2-Ethanediamine, N,N-bis(1-methylethyl): A simpler diamine with similar substituents but lacking the acenaphthylene units.
Uniqueness
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- is unique due to its combination of acenaphthylene units and bulky substituents, which confer distinct steric and electronic properties. These features make it particularly useful in catalysis and material science applications .
特性
CAS番号 |
794458-05-2 |
|---|---|
分子式 |
C36H42N2 |
分子量 |
502.7 g/mol |
IUPAC名 |
1-N,2-N-bis[2,6-di(propan-2-yl)phenyl]acenaphthylene-1,2-diamine |
InChI |
InChI=1S/C36H42N2/c1-21(2)26-15-11-16-27(22(3)4)33(26)37-35-30-19-9-13-25-14-10-20-31(32(25)30)36(35)38-34-28(23(5)6)17-12-18-29(34)24(7)8/h9-24,37-38H,1-8H3 |
InChIキー |
RPORGOUVDXWGKY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=C(C3=CC=CC4=C3C2=CC=C4)NC5=C(C=CC=C5C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



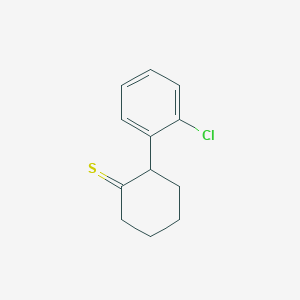
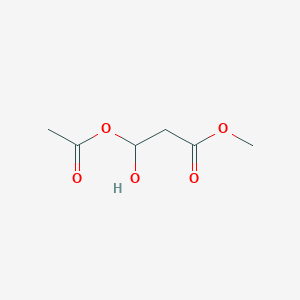
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
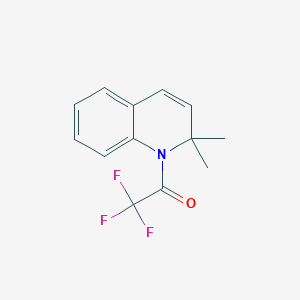
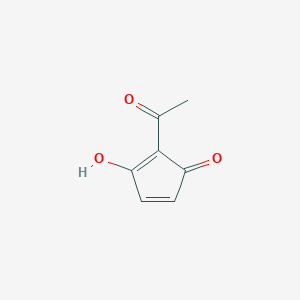
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
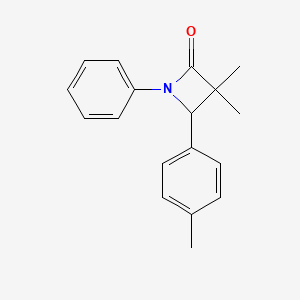
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
